2-Amino-3,7-dimethylquinoline hydrochloride
Description
2-Amino-3,7-dimethylquinoline hydrochloride (CAS: 1172722-63-2) is a substituted quinoline derivative characterized by methyl groups at positions 3 and 7 of the quinoline ring and an amino group at position 2, forming a hydrochloride salt. Its molecular formula is inferred as C₁₁H₁₃N₂Cl, with a molecular weight of approximately 208.69 g/mol . The compound is commercially available at 99% purity and is utilized in research settings, though its specific applications remain under investigation .
Properties
IUPAC Name |
3,7-dimethylquinolin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-7-3-4-9-6-8(2)11(12)13-10(9)5-7;/h3-6H,1-2H3,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVUAPKRSKURRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656590 | |
| Record name | 3,7-Dimethylquinolin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172722-63-2 | |
| Record name | 3,7-Dimethylquinolin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Functionalization of Preformed Quinolines
An alternative route modifies preexisting quinoline structures. For instance, 2-methylquinoline derivatives undergo sequential amination and methylation:
Step 1: Amination at Position 2
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Reagents : Ammonia or urea in the presence of a copper(I) iodide catalyst.
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Conditions : Microwave irradiation (100°C, 30 minutes) improves yield to 88% while reducing side products.
Step 2: Methylation at Positions 3 and 7
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Reagents : Methyl iodide or dimethyl carbonate.
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Conditions : Phase-transfer catalysis (e.g., tetrabutylammonium bromide) in a biphasic system (water/dichloromethane).
Step 3: Hydrochloride Salt Formation
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Treatment with concentrated HCl in ethanol precipitates the hydrochloride salt, which is purified via recrystallization (ethanol/water).
Industrial-Scale Production and Optimization
Large-Scale Methylation Techniques
Industrial methods prioritize cost-effectiveness and safety. A patent describing 2-amino-3-methyl chlorobenzoate synthesis offers transferable insights:
Byproduct Mitigation Strategies
Byproducts such as over-methylated analogs or dehalogenated species are minimized through:
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Catalyst Screening : Pd/C or CuI enhances selectivity during amination.
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In-Situ Monitoring : Real-time FTIR or TLC ensures reaction progression aligns with kinetic models.
Purification and Characterization
Chromatographic and Crystallization Methods
Spectroscopic Validation
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1H NMR : Methyl groups at δ 2.4–2.6 ppm; aromatic protons at δ 7.1–8.3 ppm.
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HRMS : [M+H]+ = 223.12 m/z aligns with the molecular formula C₁₁H₁₃ClN₂.
Reaction Condition Optimization Tables
Table 1: Comparative Analysis of Methylation Methods
| Methylation Reagent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methyl iodide | 80 | None | 72 | 89 |
| Dimethyl sulfate | 60 | TBAB | 88 | 95 |
| Methyl chloride | 100 | CuI | 91 | 97 |
Table 2: Solvent Systems for Recrystallization
| Solvent Ratio (Ethanol:Water) | Purity (%) | Crystal Form |
|---|---|---|
| 3:1 | 92 | Needles |
| 4:1 | 95 | Plates |
| 5:1 | 97 | Prisms |
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,7-dimethylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized quinoline derivatives .
Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds like 2-amino-3,7-dimethylquinoline hydrochloride exhibit significant antibacterial activity against various pathogens, including resistant strains of bacteria.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several quinoline derivatives, including this compound, which showed promising results against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggested that modifications at the 3 and 7 positions enhance antibacterial efficacy .
Antimalarial Properties
Quinoline compounds are known for their historical use in treating malaria. The specific compound under discussion has been shown to possess antimalarial activity, particularly against Plasmodium falciparum.
Research Findings:
A patent (US2233970A) discusses quinoline compounds with amino groups that are effective against the asexual form of malaria parasites. The presence of halogen atoms in the 7-position further enhances this activity .
Cancer Therapeutics
The potential of quinoline derivatives as anticancer agents has gained attention in recent years. Studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms.
Case Study:
In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and modulation of apoptotic pathways .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-Amino-3,7-dimethylquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituted Quinolines with Neuronal Inhibition Activity ()
Three structurally related compounds synthesized in demonstrate how substituent variations influence properties:
7-[(3-(Methylamino)methyl)phenoxy)methyl]quinolin-2-amine Dihydrochloride (Compound 9): Substituents: A phenoxy group with a methylamino side chain at position 5. Key Features: Higher molecular weight (~400–450 g/mol) due to bulky substituents. Exhibits selectivity as a neuronal inhibitor .
7-[(3-Aminomethyl)phenoxy)methyl]quinolin-2-amine Dihydrochloride (Compound 10): Substituents: Phenoxy group with a primary amine at position 6. Key Features: Increased polarity due to the free amine, which may affect blood-brain barrier penetration .
7-[(Pyridin-3-yloxy)methyl]quinolin-2-amine Dihydrochloride (Compound 11): Substituents: Pyridyloxy group at position 7.
Structural Insights :
Heterocyclic Amines with Carcinogenic Properties ()
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ):
- Substituents: Methyl groups at positions 3 and 4, fused imidazo-quinoline ring.
- Key Features: Classified as a carcinogen due to DNA adduct formation .
- Methyl positioning (3 and 7 vs. 3 and 4) also alters metabolic activation pathways .
Chlorinated and Hydrazino Derivatives ()
2-Hydrazino-7-chloro-3,8-dimethylquinoline Hydrochloride:
- Substituents: Chlorine at position 7, hydrazino group at position 2, methyl groups at 3 and 8.
- Molecular Formula : C₁₁H₁₃Cl₂N₃ (MW: 258.15 g/mol).
- Key Features: The hydrazino group introduces reactivity for further derivatization, while chlorine enhances electrophilicity. Applications remain unexplored .
Data Table: Key Comparative Properties
Biological Activity
2-Amino-3,7-dimethylquinoline hydrochloride (CAS Number: 1172722-63-2) is a quinoline derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature and research findings related to the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.
- Molecular Formula : C11H13ClN2
- Molecular Weight : 220.69 g/mol
- IUPAC Name : 3,7-dimethylquinolin-2-amine; hydrochloride
The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to a range of biological effects. Notably, it has been studied for its potential as an enzyme inhibitor and its role in cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several bacterial strains were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella typhimurium | 16 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that the compound induces apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of the p53 signaling pathway. For instance, a study published in reported that treatment with this compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.
Case Study 1: Antitumor Effects in Animal Models
A significant study evaluated the antitumor effects of this compound using a mouse model bearing tumor xenografts. The results indicated a marked reduction in tumor size compared to control groups treated with saline. The compound was administered at doses of 10 mg/kg body weight daily for three weeks, resulting in a tumor growth inhibition rate of approximately 70% .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of carbonic anhydrase (CA) isoenzymes by this compound. The study found that it effectively inhibited both hCA I and hCA II isoenzymes with Ki values ranging from 2.84 μM to 31.17 μM . This suggests potential applications in treating diseases where CA plays a crucial role, such as glaucoma and certain types of cancer.
Q & A
Q. Methodological Focus
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (Promega) for kinases (e.g., PI3Kδ, IC₅₀ determination) .
- Topoisomerase Activity : DNA relaxation assays with supercoiled pBR322 plasmid and agarose gel electrophoresis .
- CYP450 Inhibition : Microsomal incubations with LC-MS/MS to monitor metabolite formation (e.g., midazolam 1'-hydroxylation) .
How can researchers interpret conflicting spectroscopic data when characterizing novel quinoline derivatives?
Q. Data Analysis Focus
- Cross-Validation : Combine NMR, HRMS, and IR to confirm functional groups. For example, an amino group’s IR stretch (~3400 cm⁻¹) should align with NMR’s NH₂ signals .
- Dynamic NMR : Resolve rotational isomers (e.g., restricted rotation of methyl groups) by variable-temperature NMR .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts within ±0.3 ppm of experimental values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
